molecular formula C24H18N2O3S B11418490 1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11418490
M. Wt: 414.5 g/mol
InChI Key: QXYRQCCAODFFGJ-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Core: This step involves the cyclization of appropriate starting materials to form the benzothieno core structure.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a series of condensation reactions.

Industrial production methods may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    1-benzyl-3-(4-methoxyphenyl)thiourea: This compound has a similar structure but lacks the pyrimidine ring.

    1-benzyl-3-(2-ethoxyphenyl)thiourea: This compound has an ethoxy group instead of a methoxy group.

    1-benzyl-3-(2,6-dimethylphenyl)thiourea: This compound has dimethyl groups instead of a methoxy group.

The uniqueness of 1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18N2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

1-benzyl-3-(4-methoxyphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H18N2O3S/c1-29-18-13-11-17(12-14-18)26-23(27)22-21(19-9-5-6-10-20(19)30-22)25(24(26)28)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3

InChI Key

QXYRQCCAODFFGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5

Origin of Product

United States

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